molecular formula C5H7BN2O2 B11923261 (5-Methylpyrimidin-2-yl)boronic acid

(5-Methylpyrimidin-2-yl)boronic acid

Katalognummer: B11923261
Molekulargewicht: 137.93 g/mol
InChI-Schlüssel: XFGITIDNEQUVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methylpyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O2 It is a derivative of pyrimidine, where a boronic acid group is attached to the 2-position of the 5-methylpyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)boronic acid typically involves the decarboxylation of a 5-bromopyrimidine derivative. The process begins with the synthesis of 5-bromo-2-methylpyrimidine, which is then subjected to a decarboxylation reaction to yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity, often employing catalytic processes and optimized reaction conditions to minimize environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Methylpyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of (5-Methylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final biaryl product . This process is facilitated by the unique electronic properties of the boronic acid group, which enhances the reactivity and selectivity of the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (5-Methylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.

Eigenschaften

Molekularformel

C5H7BN2O2

Molekulargewicht

137.93 g/mol

IUPAC-Name

(5-methylpyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3

InChI-Schlüssel

XFGITIDNEQUVMZ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC=C(C=N1)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.